molecular formula C15H8Cl2I2N4OS B11994390 2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol

2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol

Cat. No.: B11994390
M. Wt: 617.0 g/mol
InChI Key: KXZSJAMIOUAYPJ-CGOBSMCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol typically involves the condensation reaction between 2,4-dichloroaniline and salicylaldehyde in the presence of a catalyst such as glacial acetic acid . The reaction proceeds through the formation of an imine intermediate, which is then further reacted with iodine to introduce the diiodo substituents. The reaction conditions generally require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include disulfides from oxidation, amines from reduction, and various substituted aromatic compounds from electrophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to proteins and enzymes, altering their activity and function. The presence of the triazole ring and the mercapto group allows for strong interactions with metal ions, which can disrupt metal-dependent biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol lies in its diiodo substituents, which enhance its reactivity and potential applications. The presence of iodine atoms can significantly influence the compound’s electronic properties and its ability to participate in various chemical reactions.

Properties

Molecular Formula

C15H8Cl2I2N4OS

Molecular Weight

617.0 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H8Cl2I2N4OS/c16-8-1-2-10(11(17)4-8)14-21-22-15(25)23(14)20-6-7-3-9(18)5-12(19)13(7)24/h1-6,24H,(H,22,25)/b20-6+

InChI Key

KXZSJAMIOUAYPJ-CGOBSMCZSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.